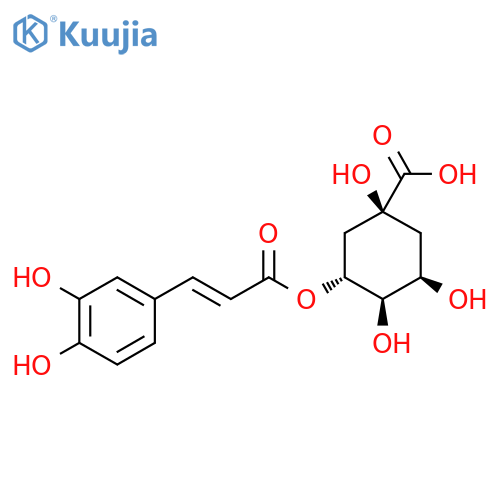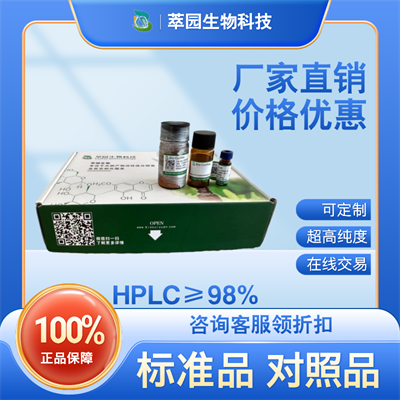Cas no 327-97-9 (Chlorogenic acid)
クロロゲン酸は、コーヒー豆や多くの植物に含まれるポリフェノールの一種です。その化学構造は、カフェ酸とキナ酸がエステル結合したもので、強い抗酸化作用を示します。研究により、クロロゲン酸には血糖値の上昇を抑制する効果や、脂質代謝の改善作用が確認されています。また、抗炎症作用や神経保護作用も報告されており、健康機能性成分として注目されています。その安定性と生体利用効率の向上のために、近年では微粒子化や包接化などの技術開発が進められています。

Chlorogenic acid structure
商品名:Chlorogenic acid
Chlorogenic acid 化学的及び物理的性質
名前と識別子
-
- Chlorogenic acid
- 1,3,4,5-TETRAHYDROXY-CYCLOHEXANECARBOXYLIC ACID 3-[3,4-DIHYDROXYCINNAMATE]
- 1s,3r,4r,5r)-3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-
- trihydroxycyclohexanecarboxylic acid
- 3-[[3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL]OXY] 1,4,5-
- 3-(3,4-DIHYDROXYCINNAMOYL)-D(-)-QUINIC ACID
- 3-(3,4-DIHYDROXYCINNAMOYL)QUINIC ACID
- 3-CAFFEOYLQUINIC ACID
- 3-O-(3,4-DIHYDROXYCINNAMOYL)-D-QUINIC ACID
- 3-O-CAFFEOYLQUINIC ACID
- 3R-[[3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL]OXYL]-1S,4R,5R-TRIHYROXY-
- CYCLOHEXANECARBOXYLIC ACID
- 5-(3,4-DIHYDROXYCINNAMOYL)-D-(-)-QUINIC ACID
- 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid
- CAFFEOLYQUINIC ACID
- CAFFEOYLQUINIC ACID
- CAFFETANNIC ACID
- CAFFEYLQUINIC ACID
- CHLOROGENIC ACID, TRANS
- HELIANTHIC ACID
- ISOCHLOROGENIC ACID
- NSC 407296
- CHLOROGENIC ACID-ZEDOARY OIL
- Chlorogenic Acid Hydrate
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- CHLOROGENIC ACID(P)
- CHLOROGENIC ACID(P) PrintBack
- CHLOROGENIC ACID(RG)
- Eucommia Leaves P.E
- 3-(3,4-Dihydroxycinnamoyl)quinic Acid Hydrate
- 3-Caffeoylquinate
- 3-mono-O-caffeoylquinic acid
- 5-caffeoylquinic acid
- Chlorogenate
- Chlorogenic acid,predominantly trans,from coffee seeds
- Heriguar
- Heriguard
- Hlorogenic acid
- NSC-407296
- CGA
- (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- WAKO039-20331
- Cortex Extract.
- Eucommia Ulmoides P.E.
- Green Coffee Bean Extract
- Green Coffee Bean Extract Powder
- Decaffeinated Green Coffee Bean Extract Powder
- water-soluble Green Coffee Bean Extract Powder
- Chlorogenic acid,98%
- Chlorogenic Acid1510
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylicacid
- SR-01000841185-4
- Chlorogenic acid, European Pharmacopoeia (EP) Reference Standard
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-DIHYDROXY-PHENYL)-ACRYLOYLOXY]-1,4,5-TRIHYDROXY-CYCLOHEXANECARBOXYLIC ACID
- NCGC00168941-01
- Q421964
- CHLOROGENIC ACID (USP-RS)
- 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid 3-(3,4-dihydroxycinnamate)
- CS-3766
- CCRIS 1400
- Chlorogenic acid hemihydrate
- ACon1_000581
- trans-5-O-Caffeoylquinic acid
- NCGC00168941-02
- 1ST40089
- BSPBio_000414
- HMS3649E06
- BDBM513080
- DTXCID604786
- 3-[(E)-3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- cyclohexanecarboxylic acid, 3-(3',4'-dihydroxycinnamoyl)oxy-1,4,5-trihydroxy-
- 5-caffeoyl quinic acid
- (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- HMS1923C11
- Spectrum5_000733
- 327-97-9
- HMS1569E16
- SR-01000841185
- bmse000387
- BRD-K47114202-001-14-6
- Chlorogenic acid, United States Pharmacopeia (USP) Reference Standard
- Caffeoyl quinic acid
- NCGC00260044-01
- 3 Caffeoylquinic Acid
- SR-01000946600-1
- BDBM50327036
- NCGC00168941-03
- (1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylicacid
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S-(1-alpha,3-beta,4-alpha,5-alpha))-
- Tox21_202495
- CHLOROGENIC ACID [USP-RS]
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenic acid (constituent of st. john's wort) [DSC]
- Chlorogenic acid (8CI)
- trans-Chlorogenic acid
- C00852
- Chlorogenic acid [MI]
- GTPL12477
- (1S,3R,4R,5R,E)-3-(3-(3,4-dihydroxyphenyl)acryloyloxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- F16266
- NSC70861
- CAS-327-97-9
- 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid 3-(3,4-dihydroxycinnamate
- DTXSID101318952
- (1S-(1alpha,3beta,4alpha,5alpha))3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 3-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenicacid
- NSC 70861
- SMR000857273
- 5-O-Caffeoylquinic acid
- SR-01000946600
- (1S,3R,4R,5R)-3-((E)-3-(3,4-dihydroxyphenyl)acryloyloxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Acid, 3-Caffeoylquinic
- SPECTRUM210800
- AS-12284
- AC-6032
- CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1S-(1-.ALPHA.,3-.BETA.,4-.ALPHA.,5-.ALPHA.))-
- Hlorogenate
- (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Chlorogenic acid (constituent of st. john's wort)
- UNII-318ADP12RI
- (1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
- Chlorogenic acid 10 microg/mL in Acetonitrile
- Quinic acid, 5-caffeoyl-
- CHEBI:95271
- SCHEMBL19466
- Quinic acid, 3-caffeoyl-, E-
- Cyclohexanecarboxylic acid,3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1S,3R,4R,5R)-
- Chlorogenic-acid
- CHEMBL284616
- Chlorogenic acid (constituent of echinacea angustifolia root, echinacea pallida root, echinacea purpurea root and echinacea purpurea aerial parts)
- MLS002153805
- (+)-Chlorogenic acid
- Chlorogenic acid [WHO-DD]
- 3-O-caffeoyl-D-quinic acid
- Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- HMS2235F03
- CCG-38471
- (1S,3R,4R,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- edit(1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- 3-(3,4-Dihydroxycinnamoyl)quinate
- SDCCGMLS-0066467.P001
- Prestwick2_000427
- (E)-chlorogenic acid
- Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1S-(1alpha,3beta,4alpha,5alpha))-
- edit(1S,3R,4R,5R)-3-(((2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, [1S-(1alpha,3beta,4alpha,5alpha)]-
- BIDD:ER0453
- AKOS015955866
- 318ADP12RI
- HMS2096E16
- Chlorogenic acid, primary pharmaceutical reference standard
- (1R,3S,4S,5S)-3-[(E)-3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- 202650-88-2
- trans-Caffeic acid 5-o-D-quinate
- Prestwick3_000427
- 3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy] 1,4,5-trihydroxycyclohexanecarboxylic acid
- Chlorogenic acid, Chiral
- (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- Acid, Chlorogenic
- Chlorogenic acid,
- 5-CQA
- D54CAE3D-CDDA-455D-A28E-77FC9EFE4A43
- DB12029
- Chlorogenic acid 1000 microg/mL in Acetone
- s2280
- EINECS 206-325-6
- BSPBio_003353
- 3-[3-(3,4-Dihydroxy-phenyl)-acryloyloxy]-1,4,5-trihydroxy-cyclohexanecarboxylic acid
- NSC-70861
- NCGC00168941-05
- 32CF6D13-8F08-485F-B79E-F8A6AC318E07
- MFCD00003862
- BPBio1_000456
- CHEBI:16112
- [1S-(1alpha,3beta,4alpha,5alpha)]-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- NSC407296
- 3-trans-Caffeoylquinic acid
- BRD-K47114202-001-06-2
- HY-N0055
- Prestwick_112
- DTXSID3024786
- ALBB-030169
- NS00015066
- [1S-(1alpha,3beta,4alpha,5alpha)]3-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
- cyclohexanecarboxylic acid, 3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-, (1S,3R,4R,5R)-
- Chlorogenic acid, >=95% (titration)
- CP chlorogenic acid
-
- MDL: MFCD00003862
- インチ: 1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1
- InChIKey: CWVRJTMFETXNAD-JUHZACGLSA-N
- ほほえんだ: O=C([C@@]1(O)C[C@@H](OC(/C=C/C2=CC=C(O)C(O)=C2)=O)[C@H](O)[C@H](O)C1)O
計算された属性
- せいみつぶんしりょう: 354.095082g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 回転可能化学結合数: 5
- どういたいしつりょう: 354.095082g/mol
- 単一同位体質量: 354.095082g/mol
- 水素結合トポロジー分子極性表面積: 165Ų
- 重原子数: 25
- 複雑さ: 534
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 354.31
- 同位体原子数: 0
- 水素結合受容体数: 9
- トポロジー極表面積: 165
じっけんとくせい
- 色と性状: 白から黄色またはベージュのパウダー
- 密度みつど: 1.3594 (rough estimate)
- ゆうかいてん: 210 °C (dec.) (lit.)
- ふってん: 665°C at 760 mmHg
- フラッシュポイント: 245.5°C
- 屈折率: -37 ° (C=1, H2O)
- ようかいど: Soluble in ethanol and acetone.
- すいようせい: お湯に溶ける
- PSA: 164.75000
- LogP: -0.64590
- ひせんこうど: -36 º (c=1, H2O)
- ようかいせい: これようかいど in water at 25 ℃ is about 4%, and the ようかいどお湯の中ではもっと大きいです。エタノールとアセトンに可溶性である。酢酸エチルに極微溶解する。
- マーカー: 2142
Chlorogenic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 68:不可逆的影響のリスク
- セキュリティの説明: S24/25
- RTECS番号:GU8480000
-
危険物標識:

- リスク用語:R68
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Chlorogenic acid 税関データ
- 税関コード:税関コード:29182900
Chlorogenic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCL-068-20 mg |
3-O-caffeoylquinic acid |
327-97-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2822-20mg |
Chlorogenic acid |
327-97-9 | ≥98% | 20mg |
¥90 | 2024-09-26 | |
| Ambeed | A163338-5g |
(1S,3R,4R,5R)-3-(((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid |
327-97-9 | 98% | 5g |
$23.0 | 2025-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1800719467-1g |
Chlorogenic acid |
327-97-9 | 1g |
¥ 265.1 | 2024-07-19 | ||
| eNovation Chemicals LLC | D508119-1g |
Chlorogenic acid |
327-97-9 | 97% | 1g |
$110 | 2024-05-24 | |
| eNovation Chemicals LLC | D508119-5g |
Chlorogenic acid |
327-97-9 | 97% | 5g |
$160 | 2024-05-24 | |
| TargetMol Chemicals | T2805-1 mL * 10 mM (in DMSO) |
Chlorogenic Acid |
327-97-9 | 99.67% | 1 mL * 10 mM (in DMSO) |
¥ 460 | 2023-09-15 | |
| abcr | AB348271-100 g |
Chlorogenic acid, 95%; . |
327-97-9 | 95% | 100 g |
€552.00 | 2023-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C109402-250mg |
Chlorogenic acid |
327-97-9 | 95% | 250mg |
¥29.90 | 2023-09-03 | |
| TRC | C366540-250mg |
Chlorogenic Acid |
327-97-9 | 250mg |
$ 58.00 | 2023-09-08 |
Chlorogenic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:327-97-9)Chlorogenic acid
注文番号:LE688
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:327-97-9)绿原酸
注文番号:LE27051323
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:03
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:327-97-9)Chlorogenic acid
注文番号:sfd5877
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:327-97-9)Chlorogenic acid
注文番号:A1201240
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:44
価格 ($):320.0
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:327-97-9)Chlorogenic acid
注文番号:TB00221
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:56
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:327-97-9)Chlorogenic acid
注文番号:LE10319
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:03
価格 ($):discuss personally
Chlorogenic acid 関連文献
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
327-97-9 (Chlorogenic acid) 関連製品
- 6001-76-9(chlorogenic acid hemihydrate)
- 331-39-5(Caffeic acid)
- 77-95-2(D(-)-Quinic Acid)
- 906-33-2(Neochlorogenic acid)
- 19870-46-3(1,3-Dicaffeoylquinic acid)
- 14534-61-3(3,4-Dicaffeoylquinic acid)
- 1241-87-8(1-Caffeoylquinic acid)
- 2450-53-5(Isochlorogenic acid A)
- 1182-34-9(1,4-Dicaffeoylquinic acid)
- 905-99-7(4-O-Caffeoylquinic Acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:327-97-9)Chlorogenicacid

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Nanjing jingzhu bio-technology Co., Ltd.
(CAS:327-97-9)HoneySuchle Flowers Extract

清らかである:5%/8%/10%/25%
はかる:25kg/25kg/25kg/25kg
価格 ($):問い合わせ/問い合わせ/問い合わせ/問い合わせ



















